Cas no 329006-74-8 (L-Leucine,L-valyl-L-seryl-L-leucyl-L-alanyl-L-alanyl-L-methionyl-L-leucyl-L-isoleucylglycylglycyl-L-leucyl-L-asparaginyl-L-leucyl-L-valyl-L-methionyl-L-leucyl-)

L-Leucine,L-valyl-L-seryl-L-leucyl-L-alanyl-L-alanyl-L-methionyl-L-leucyl-L-isoleucylglycylglycyl-L-leucyl-L-asparaginyl-L-leucyl-L-valyl-L-methionyl-L-leucyl- structure
329006-74-8 structure
Product Name:L-Leucine,L-valyl-L-seryl-L-leucyl-L-alanyl-L-alanyl-L-methionyl-L-leucyl-L-isoleucylglycylglycyl-L-leucyl-L-asparaginyl-L-leucyl-L-valyl-L-methionyl-L-leucyl-
CAS-nummer:329006-74-8
MF:C79H142N18O20S2
MW:1728.21139764786
CID:1454066
Update Time:2024-08-25

L-Leucine,L-valyl-L-seryl-L-leucyl-L-alanyl-L-alanyl-L-methionyl-L-leucyl-L-isoleucylglycylglycyl-L-leucyl-L-asparaginyl-L-leucyl-L-valyl-L-methionyl-L-leucyl- Chemische en fysische eigenschappen

Naam en identificatie

    • L-Leucine,L-valyl-L-seryl-L-leucyl-L-alanyl-L-alanyl-L-methionyl-L-leucyl-L-isoleucylglycylglycyl-L-leucyl-L-asparaginyl-L-leucyl-L-valyl-L-methionyl-L-leucyl-
    • L-Leucine, L-valyl-L-seryl-L-leucyl-L-alanyl-L-alanyl-L-methionyl-L-leucyl-L-isoleucylglycylglycyl-L-leucyl-L-asparaginyl-L-leucyl-L-valyl-L-methionyl-L-leucyl- (9CI)
    • Inchi: 1S/C79H142N18O20S2/c1-23-46(18)64(97-74(111)55(32-42(10)11)90-67(104)49(24-26-118-21)87-66(103)48(20)84-65(102)47(19)85-69(106)52(29-39(4)5)92-75(112)58(37-98)95-76(113)62(81)44(14)15)77(114)83-35-60(100)82-36-61(101)86-51(28-38(2)3)70(107)93-56(34-59(80)99)72(109)91-54(31-41(8)9)73(110)96-63(45(16)17)78(115)88-50(25-27-119-22)68(105)89-53(30-40(6)7)71(108)94-57(79(116)117)33-43(12)13/h38-58,62-64,98H,23-37,81H2,1-22H3,(H2,80,99)(H,82,100)(H,83,114)(H,84,102)(H,85,106)(H,86,101)(H,87,103)(H,88,115)(H,89,105)(H,90,104)(H,91,109)(H,92,112)(H,93,107)(H,94,108)(H,95,113)(H,96,110)(H,97,111)(H,116,117)/t46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,62-,63-,64-/m0/s1
    • InChI-sleutel: PWSCYNVCUKDURO-LAALOURHSA-N
    • LACHT: C(O)(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCSC)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(N)=O)NC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)CNC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCSC)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)N

Berekende eigenschappen

  • Exacte massa: 1727.00986

Experimentele eigenschappen

  • Dichtheid: 1.182±0.06 g/cm3(Predicted)
  • Kookpunt: 1840.7±65.0 °C(Predicted)
  • PSA: 592.24
  • pka: 3.41±0.10(Predicted)
Aanbevolen leveranciers
Hangzhou Cedareal Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Hangzhou Cedareal Technology Co., Ltd.
Shanghai Bent Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Amadis Chemical Company Limited
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Amadis Chemical Company Limited